6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is a chemical compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-7-methyl-2H-chromen-4-one with hydrogen in the presence of a palladium catalyst. The reaction is carried out under a hydrogen atmosphere at elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of palladium catalysts in a fixed-bed reactor is a common approach for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 6-methoxy-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one.
Scientific Research Applications
6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4a,5,6,7,8,8a-hexahydro-4-methyl-3-phenylcoumarin
- 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yloxy-acetic acid benzyl ester
- 4-Chloro-7-methoxyquinoline-6-carboxylic acid methyl ester
Uniqueness
6-Chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the chlorine atom can influence the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry.
Properties
Molecular Formula |
C10H13ClO2 |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
6-chloro-7-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C10H13ClO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-3,6-8,10H,4-5H2,1H3 |
InChI Key |
CLALSSGVSOMQAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CC1Cl)C(=O)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.